molecular formula C10H12N2O7 B046656 5-Carboxy-2'-deoxyuridine CAS No. 14599-46-3

5-Carboxy-2'-deoxyuridine

Cat. No. B046656
CAS RN: 14599-46-3
M. Wt: 272.21 g/mol
InChI Key: GAGYTXTVUMXAOC-RRKCRQDMSA-N
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Description

Synthesis Analysis

The synthesis of 5-Carboxy-2'-deoxyuridine has evolved over time, with significant advancements leading to more efficient methods. A novel four-step synthesis process was developed, utilizing menadione-mediated photosensitization of thymidine in an aerated aqueous solution, followed by alkaline hydrolysis of 5-trifluoromethyl-2'-deoxyuridine. This process culminates in the formation of the 5-carboxy-2'-deoxyuridine phosphoramidite building block, which can be incorporated into oligonucleotides via solid-phase synthesis (Guerniou et al., 2003).

Molecular Structure Analysis

The molecular structure of 5-Carboxy-2'-deoxyuridine showcases its intricate design and functionality. Key studies involving x-ray diffraction methods have provided insights into its crystalline structure, indicating the significance of specific intermolecular distances that might influence its biological activity (Camerman & Trotter, 1964).

Safety And Hazards

5-Carboxy-2’-deoxyuridine should be handled with care to avoid inhalation and contact with skin, eyes, and clothing. Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling this compound .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O7/c13-3-6-5(14)1-7(19-6)12-2-4(9(16)17)8(15)11-10(12)18/h2,5-7,13-14H,1,3H2,(H,16,17)(H,11,15,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGYTXTVUMXAOC-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxy-2'-deoxyuridine

CAS RN

14599-46-3
Record name 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14599-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxy-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CARBOXY-2-DEOXYURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP4HBV9HED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
V Guerniou, D Gasparutto, S Sauvaigo… - … and Nucleic Acids, 2003 - Taylor & Francis
… of the 5-carboxy-2′-deoxyuridine … 5-Carboxy-2′-deoxyuridine-containing oligonucleotides. The phosphoramidite derivative of the protected ethyl ester of 5-carboxy- 2′-deoxyuridine …
Number of citations: 22 www.tandfonline.com
DW Clough, BL Wigdahl… - Antimicrobial Agents and …, 1978 - Am Soc Microbiol
5-Carboxy-2′-deoxyuridine (5-COOH-2′-dUrd) is a product of the base-catalyzed hydrolysis of 5-trifluoromethyl-2′-deoxyuridine. Hydrolysis of 5-trifluoromethyl-2′-deoxyuridine to 5…
Number of citations: 20 journals.asm.org
N Isenberg, C Heidelberger - Journal of Medicinal Chemistry, 1967 - ACS Publications
In view of the considerable ease with which 5-tri-ll non imethyluraeii is hydrolyzed to ó-earboxyuracil under mild alkaline conditions, 4 it was of interest to prepare ó-carboxy-2'-…
Number of citations: 6 pubs.acs.org
T Berthod, Y Petillot, A Guy, J Cadet… - The Journal of Organic …, 1996 - ACS Publications
5-Carboxy-2′-deoxyuridine (2) is an oxidized nucleoside that may result from 2-methyl-1, 4-… 5-Carboxy-2′-deoxyuridine (2) was synthesized by photosensitized oxidation of an …
Number of citations: 26 pubs.acs.org
T Berthod, J Cadet, D Molko - Journal of Photochemistry and Photobiology …, 1997 - Elsevier
… We report herein the results of our studies on the formation of 5-carboxy-2'-deoxyuridine (5) in aerated aqueous solutions of thymidine (1) upon exposure to various oxidation conditions …
Number of citations: 7 www.sciencedirect.com
SS Gong, J Sun, YH You, JZ Chen… - … and Nucleic Acids, 2016 - Taylor & Francis
… An efficient P(V)–N activation method for the synthesis of 5-carboxy-2′-deoxyuridine and 5-carboxy-2′-deoxycytidine triphosphates directly from the corresponding …
Number of citations: 3 www.tandfonline.com
D Pavan-Langston, DJ Nelson - American Journal of Ophthalmology, 1979 - europepmc.org
… We compared the concentration of trifluridine and its metabolite 5-carboxy 2'-deoxyuridine in the … The metabolite, 5-carboxy 2'-deoxyuridine, was not found in the aqueous humor. Unlike …
Number of citations: 58 europepmc.org
HJ Nestler, ER Garrett - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
… Oo ih NaOH sdlutions were'obtahed for the hidroxyi ion'catalyzed soivolysi; of tbe'anion'of 5-hydroxydifluoromethylZ'-deoxyuridine VIII to 5-carboxy-2'-deoxyuridine, IX (Amnl. 272 mp) …
Number of citations: 29 onlinelibrary.wiley.com
V Guerniou - 2003 - osti.gov
Four oxidative damage of thymidine: 5-(hydroxymethyl)-2'-deoxyuridine (HmdU), 5-formyl-2'- deoxyuridine (FodU), 5-carboxy-2'-deoxyuridine (CadU) and N-(2-deoxy-β-D-erythro-…
Number of citations: 0 www.osti.gov
WJ O'Brien, HF Edelhauser - Investigative ophthalmology & visual …, 1977 - arvojournals.org
… The sole breakdown product detected following F3TdR penetration in vitro, in situ, and in controls was 5 carboxy-2'-deoxyuridine (5-COOH-2'-dUd). The sole breakdown product …
Number of citations: 119 arvojournals.org

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